Aprepitant-13C2,d2 (Major)

Description

Overview of Aprepitant-13C2,d2 as a Research Tool

Aprepitant-13C2,d2 (Major) is a stable isotope-labeled version of the drug Aprepitant (B1667566). medchemexpress.com Such labeled compounds are not intended for patient administration but are critical tools for preclinical and analytical research. They serve primarily as internal standards in bioanalytical assays, ensuring the accuracy and precision of measurements of the unlabeled drug in complex matrices like plasma or tissue.

Context of Aprepitant (Unlabeled Parent Compound) in Preclinical Research

Aprepitant is a selective, high-affinity antagonist of the human neurokinin-1 (NK-1) receptor. orpdl.orgtga.gov.au Preclinical research has been pivotal in characterizing its mechanism of action. Animal models demonstrated that Aprepitant inhibits vomiting induced by cytotoxic chemotherapeutic agents through its action in the central nervous system. tga.gov.aumedsafe.govt.nz

Positron Emission Tomography (PET) studies in both animals and humans have confirmed that Aprepitant crosses the blood-brain barrier and occupies NK-1 receptors in the brain. tga.gov.aumedsafe.govt.nz These preclinical investigations also revealed that Aprepitant has a long duration of central activity and enhances the antiemetic effects of other agents like the 5-HT3 receptor antagonist ondansetron (B39145) and the corticosteroid dexamethasone. tga.gov.aumedsafe.govt.nz More recent preclinical studies have also been initiated to explore the potential dermatological benefits of Aprepitant in the context of side effects from cancer therapies. prnewswire.com

| Finding | Significance | Supporting Evidence |

|---|---|---|

| Selective NK-1 Receptor Antagonist | Defines the primary mechanism of action. orpdl.orgtga.gov.au | Binding assays and functional studies. |

| Crosses Blood-Brain Barrier | Essential for its central antiemetic effect. tga.gov.aumedsafe.govt.nz | Positron Emission Tomography (PET) studies. tga.gov.aumedsafe.govt.nz |

| Inhibits Chemotherapy-Induced Emesis | Demonstrates its therapeutic potential in animal models. tga.gov.aumedsafe.govt.nz | In vivo studies with agents like cisplatin. tga.gov.aumedsafe.govt.nz |

| Augments Activity of Other Antiemetics | Supports its use in combination therapy. tga.gov.aumedsafe.govt.nz | Preclinical combination studies. tga.gov.aumedsafe.govt.nz |

Defining the Isotopic Labeling of Aprepitant-13C2,d2 (Major)

Aprepitant-13C2,d2 (Major) is a chemically synthesized version of Aprepitant that has been intentionally altered at the atomic level for research purposes. medchemexpress.comlgcstandards.com The designation "13C2,d2" specifies the nature of the isotopic labeling: two carbon atoms in the molecule have been replaced with the stable isotope Carbon-13, and two hydrogen atoms have been replaced with the stable isotope deuterium (B1214612) (d). medchemexpress.com The term "(Major)" indicates that this specific isotopologue is the most abundant form in a given synthesized batch. medchemexpress.com This high-purity labeled compound is essential for its role as an analytical standard.

| Property | Description |

|---|---|

| Chemical Name | Aprepitant-13C2,d2 |

| CAS Number | 1217676-37-3 medchemexpress.comlgcstandards.com |

| Parent Compound | Aprepitant medchemexpress.com |

| Isotopic Labels | Two Carbon-13 (¹³C) atoms, two Deuterium (d or ²H) atoms medchemexpress.com |

| Type of Compound | Stable Isotope Labeled Analog lgcstandards.com |

| Primary Research Use | Internal standard for quantitative bioanalysis; tracer in metabolic studies. |

Position-Specific Isotopic Enrichment and its Research Implications

Position-specific, or site-specific, isotopic enrichment is a sophisticated form of labeling where isotopes are incorporated into precise, predetermined locations within a molecule. musechem.com This targeted approach is invaluable because the specific placement of a heavier isotope can provide detailed information about metabolic pathways and reaction mechanisms. symeres.com For the compound Aprepitant-13C2,d2 (Major) , the name itself describes its specific isotopic composition: two carbon atoms have been replaced with carbon-13 (¹³C), and two hydrogen atoms have been replaced with deuterium (²H). This precise labeling is not random; it is strategically designed to facilitate specific research applications without significantly altering the drug's pharmacological properties.

The research implications of using a position-specifically labeled compound like Aprepitant-13C2,d2 are extensive, particularly in quantitative bioanalysis and metabolic studies.

Detailed Research Findings:

Quantitative Bioanalysis: In pharmacokinetic studies, accurately measuring the concentration of a drug in biological fluids like blood plasma is essential. Aprepitant-13C2,d2 is ideally suited for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nii.ac.jpunil.ch Because it is chemically identical to the non-labeled aprepitant, it behaves the same way during sample extraction and analysis, but its different mass allows it to be distinguished by the mass spectrometer. nih.gov This co-eluting, mass-shifted standard allows for highly accurate and precise quantification of the parent drug, correcting for any variability during sample processing. unil.chnih.gov

Absolute Bioavailability Studies: A key study design enabled by stable isotopes is the simultaneous administration of an oral, unlabeled drug and an intravenous (IV), labeled drug. nih.govtandfonline.comasm.org This method has been used to determine the absolute bioavailability of aprepitant. nih.gov By giving an oral dose of aprepitant and a concurrent intravenous microdose of an isotopically labeled version, researchers can precisely calculate the fraction of the oral drug that reaches systemic circulation, eliminating the intrasubject variability that can confound traditional crossover studies. asm.orgacs.org

Metabolism Studies: Aprepitant undergoes extensive metabolism in the liver, primarily by the enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19. nih.govdrugbank.comwikipedia.org This process results in the formation of at least seven metabolites, which are generally considered to have weak pharmacological activity. drugbank.comwikipedia.org Using a labeled compound like Aprepitant-13C2,d2 allows researchers to trace the metabolic fate of the parent drug. The labeled atoms act as a signature, enabling the unambiguous identification and structural elucidation of metabolites from complex biological samples, distinguishing them from endogenous substances. acs.org Studies have also investigated the role of Phase II metabolism, specifically glucuronidation, in aprepitant's elimination, with in vitro findings showing that aprepitant can inhibit the UGT2B7 enzyme. nih.gov

Interactive Data Tables

Data derived from studies involving both labeled and unlabeled aprepitant.

| Parameter | Value | Research Significance | Source(s) |

| Oral Bioavailability | ~60-67% | Determined precisely using co-administration of oral unlabeled and IV-labeled aprepitant. nih.govtandfonline.com | nih.govwikipedia.org |

| Plasma Protein Binding | >95% | High binding affects the volume of distribution and clearance; internal standards must account for this. | nih.govdrugbank.com |

| Volume of Distribution (Vdss) | ~70 L | Indicates extensive distribution into tissues. | nih.govdrugbank.com |

| Metabolism | Primarily via CYP3A4; also CYP1A2, CYP2C19, and UGTs. | Labeled compounds are crucial for identifying metabolic pathways and potential drug-drug interactions. acs.org | drugbank.comwikipedia.orgnih.gov |

| Elimination Half-Life | 9–13 hours | A key parameter determined from concentration-time profiles measured with high accuracy using LC-MS/MS. | wikipedia.org |

| Isotope | Number of Labels | Purpose in Research |

| Carbon-13 (¹³C) | 2 | Serves as a mass-shifting label for use as an internal standard in quantitative mass spectrometry, ensuring analytical accuracy and precision. nih.gov |

| Deuterium (²H) | 2 | Provides additional mass shift for clear differentiation from the unlabeled drug and its natural isotopic variants. Can also be used to probe for kinetic isotope effects in metabolic pathways. symeres.com |

Structure

3D Structure

Properties

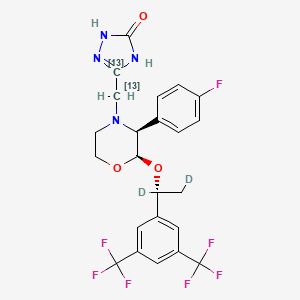

IUPAC Name |

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dideuterioethoxy]-3-(4-fluorophenyl)morpholin-4-yl](113C)methyl]-(313C)1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1/i1D,11+1,12D,18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-IPWSJXMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C[C@]([2H])(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)[13CH2][13C]3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Characterization of Aprepitant 13c2,d2

Strategies for the Synthesis of Stable Isotope-Labeled Aprepitant (B1667566) Analogues

Deuterium (B1214612) labeling, or deuteration, is a common technique used to enhance the metabolic stability of pharmaceuticals or to create internal standards for analytical studies. musechem.comsnnu.edu.cn The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect (KIE). beilstein-journals.orgscielo.org.mx This can slow down metabolic processes that involve the cleavage of that bond.

Several methods exist for the incorporation of deuterium into complex organic molecules:

Catalytic Hydrogen Isotope Exchange (HIE): This is a powerful method for late-stage deuteration, allowing the direct replacement of C-H bonds with C-D bonds. thieme-connect.com Iridium-based catalysts are particularly effective for regioselective HIE, capable of targeting specific positions, such as those ortho to a directing group, even in complex, functionalized molecules. snnu.edu.cn Deuterium gas (D2) or heavy water (D2O) often serves as the deuterium source in these reactions. snnu.edu.cnthieme-connect.com

Reduction with Deuterated Reagents: Functional groups like ketones, aldehydes, and esters can be reduced using deuterated metal hydrides, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium atoms at specific locations. researchgate.net

Using Deuterated Building Blocks: A synthetic strategy can be designed to use simple, commercially available deuterated starting materials, which are then carried through a multi-step synthesis to build the final complex molecule. scielo.org.mx

For a molecule like aprepitant, a combination of these strategies could be employed to achieve the desired d2 labeling pattern, ensuring high levels of deuterium incorporation and positional accuracy.

Carbon-13 is a stable isotope of carbon that is widely used for labeling studies because it does not significantly perturb the chemical nature of the molecule. rsc.org Unlike deuteration, ¹³C-labeling does not typically induce a significant kinetic isotope effect. Its primary utility is in mass spectrometry-based quantification and in NMR studies to trace carbon skeletons through metabolic pathways. symeres.com

The synthesis of ¹³C-labeled compounds generally relies on the use of ¹³C-enriched starting materials. rsc.org Common strategies include:

Utilizing Single-Carbon Precursors: The synthesis often begins with simple, one-carbon (¹³C₁) or two-carbon (¹³C₂) building blocks. rsc.orgsioc-journal.cn Commercially available precursors such as [¹³C]methyl iodide, sodium [¹³C]cyanide, and [¹³C]carbon dioxide are foundational materials. rsc.org

Multi-step Chemical Synthesis: These simple labeled precursors are incorporated into the target molecule through established synthetic reactions. For example, organometallic reagents like Grignards prepared from [¹³C]methyl iodide can be used to introduce a labeled methyl group, or a labeled cyanide ion can be used to build a carbon chain. rsc.org More complex transformations, such as the Wittig reaction or Claisen condensation, can also be adapted using labeled reagents. rsc.orgsioc-journal.cn

Selective Synthesis: Advanced synthetic routes allow for the selective placement of ¹³C at specific, non-symmetrical positions within a molecule, which can be crucial for mechanistic studies or for creating highly specific analytical standards. acs.org

In the context of Aprepitant-¹³C₂,d₂, the synthesis would involve acquiring or preparing key intermediates where two carbon atoms have been replaced with their ¹³C isotopes, which are then assembled to form the final aprepitant structure.

The design of a synthetic route for an isotopically labeled compound requires careful planning beyond the chemical steps. moravek.com Several factors must be considered to ensure a successful and efficient synthesis.

Table 1: Key Design Considerations for Labeled Compound Synthesis

| Consideration | Description | Importance |

| Label Position | The location of the isotopic label(s) within the molecule. | Must be chemically and metabolically stable to prevent loss of the label during the experiment. The position should not alter the compound's biological activity or physicochemical properties. wuxiapptec.commoravek.com |

| Synthetic Route Length | The number of chemical steps required to produce the final labeled compound. | Shorter routes are preferred to maximize overall yield, reduce costs, and minimize the generation of isotopic waste. wuxiapptec.com |

| Availability of Precursors | The accessibility of the necessary isotopically enriched starting materials. | The cost and availability of labeled precursors can significantly impact the feasibility and timeline of the synthesis. moravek.com |

| Isotopic Purity | The desired enrichment level of the final compound. | High isotopic purity is crucial for the sensitivity and accuracy of analytical methods like mass spectrometry. wuxiapptec.com |

| Chemical Stability | The stability of the compound itself throughout the synthesis, purification, and storage. | Labeled compounds, particularly radiolabeled ones, can be inherently unstable and require specific handling and storage conditions. moravek.com |

Synthesis Routes for Carbon-13 Labeling

Isotopic Purity and Stability Assessment of Aprepitant-13C2,d2

Following synthesis, a rigorous analytical characterization is required to confirm the identity, chemical purity, and isotopic composition of Aprepitant-¹³C₂,d₂. This validation is essential to guarantee its reliability as an internal standard in research.

Isotopic enrichment refers to the percentage of a specific isotope at a given position in a molecule. isotope.com It is distinct from species abundance, which is the percentage of molecules with a specific isotopic composition. isotope.com Several analytical techniques are used to determine isotopic enrichment with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for determining the site-specific location of isotopic labels. ¹³C NMR can directly detect the presence and chemical environment of the carbon-13 labels. researchgate.net For deuterium, its presence can be inferred by the disappearance of a signal in the ¹H NMR spectrum or by the isotopic shift it induces on neighboring ¹³C nuclei. researchgate.net

Specialized Techniques: Other methods, such as capillary gas chromatography-chemical reaction interface/mass spectrometry (CRIMS), can convert the analyte into simple gases (e.g., CO₂, H₂) to measure isotopic ratios with very high precision. nih.gov

Table 2: Analytical Methods for Isotopic Enrichment

| Technique | Information Provided | Application to Aprepitant-13C2,d2 |

| Mass Spectrometry (MS) | Determines mass distribution of isotopologues and overall enrichment. iaea.org | Confirms the mass shift corresponding to the incorporation of two ¹³C and two deuterium atoms. |

| ¹H NMR | Absence of signals at specific positions indicates deuterium incorporation. | Verifies deuteration at the intended positions on the ethyl group. |

| ¹³C NMR | Directly detects ¹³C atoms and can confirm their position via chemical shifts and coupling constants. researchgate.net | Confirms the locations of the two carbon-13 labels. |

| High-Resolution MS (HRMS) | Provides exact mass measurements, allowing for unambiguous formula determination of the labeled compound. dokumen.pub | Differentiates the labeled aprepitant from potential impurities with high confidence. |

The stability of the isotopic labels is paramount for the validity of any study using the labeled compound. moravek.com The C-¹³C bond is as stable as a C-¹²C bond and is not susceptible to exchange. However, the C-D bond, while stronger than a C-H bond, can be labile under certain conditions.

The evaluation of label stability typically involves:

Incubation Studies: The labeled compound is incubated in various biologically relevant media, such as plasma, buffer solutions at different pH values, or cell culture media, for extended periods. researchgate.netdovepress.com Studies on aprepitant have assessed its stability when mixed with various diluents and other drugs. dovepress.com

Forced Degradation: The compound may be subjected to stress conditions (e.g., high temperature, extreme pH, oxidizing agents) to identify potential degradation pathways and assess the lability of the isotopic labels under harsh conditions. researchgate.net

Analytical Monitoring: At various time points during the stability studies, samples are analyzed by LC-MS or NMR to detect any loss of the isotopic label (e.g., back-exchange of deuterium for hydrogen) or chemical degradation of the molecule. researchgate.net The results of these studies confirm the conditions under which the labeled compound can be reliably used. For Aprepitant-¹³C₂,d₂, stability is crucial to ensure that it co-elutes with the unlabeled analyte and provides accurate quantification in pharmacokinetic or metabolic studies. nih.govnih.gov

Analytical Challenges in Characterizing Mixed Isotopic Labels

The characterization of compounds with mixed isotopic labels, such as Aprepitant-13C2,d2, which contains both Carbon-13 (¹³C) and Deuterium (²H or D), presents unique analytical hurdles. A primary challenge is accurately determining the isotopic enrichment and confirming the specific position of each label within the molecule. rsc.org The presence of multiple isotopes can complicate spectral interpretation, as the signals from different isotopologues (molecules that differ only in their isotopic composition) may overlap or influence each other. nih.gov

In mass spectrometry, for instance, the goal is to resolve species based on their mass-to-charge ratio. While ideal for distinguishing labeled from unlabeled compounds numberanalytics.com, the presence of both ¹³C and ²H requires high-resolution instrumentation to differentiate the desired product from partially labeled intermediates or impurities. chemrxiv.org Another challenge arises from potential kinetic isotope effects (KIE), where the difference in mass between isotopes can lead to different reaction rates during synthesis or metabolic processes, potentially altering the expected isotopic distribution. nih.gov Furthermore, distinguishing between intermolecular and intramolecular labeling, particularly in larger molecules or complexes, requires specialized techniques like mixed-isotope cross-linking (MIX). nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

To overcome the challenges associated with characterizing mixed-label compounds like Aprepitant-13C2,d2, a combination of advanced analytical methods is employed. These techniques provide orthogonal information, allowing for comprehensive structural elucidation and confirmation of isotopic labeling. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analytical strategy, complemented by high-performance chromatographic separations. rsc.org

Applications of Mass Spectrometry in Elucidating Labeled Structures

Mass spectrometry (MS) is a fundamental tool for the analysis of isotopically labeled compounds due to its high sensitivity and ability to differentiate molecules based on mass. For Aprepitant-13C2,d2, MS is used to confirm the mass shift corresponding to the incorporation of two ¹³C atoms and two deuterium atoms. High-resolution mass spectrometry provides accurate mass measurements, which are crucial for determining the elemental composition and verifying the successful incorporation of the labels. fu-berlin.decore.ac.uk

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the labeled compound. By comparing the fragmentation of Aprepitant-13C2,d2 with its unlabeled counterpart, analysts can confirm the location of the isotopic labels on specific fragments, thereby providing positional information. fu-berlin.de The use of isotopically labeled internal standards, such as Aprepitant-13C2,d2, is a gold standard in quantitative analysis, as they co-elute with the analyte and exhibit similar ionization efficiency, correcting for variations during sample preparation and analysis. numberanalytics.com Isotope Ratio Mass Spectrometry (IRMS) can also be used to determine the precise isotopic abundance in the final product. naturesfingerprint.com

Table 1: Mass Spectrometry Techniques for Labeled Compound Analysis

| Technique | Application for Aprepitant-13C2,d2 | Key Findings & Advantages |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Confirms the exact mass and elemental composition of the labeled molecule. | Provides high mass accuracy, enabling confident formula assignment and verification of isotopic incorporation. rsc.org |

| Tandem Mass Spectrometry (MS/MS) | Elucidates fragmentation pathways to confirm the position of the ¹³C and ²H labels. | Site-specific isotopic labeling helps trace fragment ions back to their respective structural elements, confirming label positions. fu-berlin.de |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantifies the analyte (Aprepitant) in complex matrices using Aprepitant-13C2,d2 as an internal standard. | The SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring accurate quantification. numberanalytics.comtga.gov.au |

| Isotope Ratio Mass Spectrometry (IRMS) | Measures the precise ratio of heavy to light isotopes (e.g., ¹³C/¹²C). | Offers highly specific "fingerprinting" to define the provenance and batch identity of pharmaceutical materials. naturesfingerprint.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Characterization

While mass spectrometry confirms that the correct number of isotopes has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to definitively determine the exact position of those labels within the molecular structure. rsc.orgresearchgate.net Both ¹³C-NMR and ²H-NMR (Deuterium NMR) are powerful methods for this purpose.

In the ¹³C-NMR spectrum of Aprepitant-13C2,d2, the signals for the two labeled carbon atoms will be significantly enhanced compared to the natural abundance signals of the other carbons. researchgate.net Furthermore, the coupling between the ¹³C nucleus and any attached deuterium or proton provides critical structural information. The presence of a deuterium atom on a carbon causes a characteristic upfield shift in the ¹³C-NMR signal (an isotope shift) and alters the signal multiplicity, confirming the C-D bond. nih.govcdnsciencepub.com Advanced 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can be used to correlate the ¹³C and ¹H signals, unequivocally mapping the labeled positions. nih.govacs.org Similarly, ²H-NMR provides a direct signal from the deuterium nuclei, offering quantitative information on deuterium enrichment at specific sites. sigmaaldrich.com

Table 2: NMR Spectroscopy Techniques for Positional Isotope Analysis

| Technique | Application for Aprepitant-13C2,d2 | Key Findings & Advantages |

|---|---|---|

| ¹³C-NMR | Directly observes the enriched ¹³C positions and measures upfield shifts caused by adjacent deuterium. | Provides unambiguous confirmation of ¹³C label positions and can detect through-bond coupling to adjacent nuclei. nih.gov |

| ²H-NMR | Directly detects and quantifies the deuterium labels. | Offers a clean spectrum without proton signals and is relatively quantitative for determining deuterium atom percentage. sigmaaldrich.com |

| 2D NMR (e.g., HSQC, HMBC) | Correlates ¹H, ¹³C, and other nuclei to build a complete map of the molecular structure and confirm label locations. | Unambiguously links specific protons to specific carbons, confirming the exact site of isotopic substitution. nih.gov |

Chromatographic Separation Techniques for Labeled Analytes

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating the final labeled product from unlabeled starting materials, reaction byproducts, and partially labeled intermediates. numberanalytics.com The goal is to ensure the high purity of the isotopically labeled standard.

While isotopologues have very similar chemical properties, subtle differences can sometimes lead to chromatographic separation. This phenomenon, known as the chromatographic isotope effect, is more pronounced with deuterium labeling than with ¹³C labeling. researchgate.net Deuterated compounds often elute slightly earlier than their non-deuterated (protium) counterparts in reversed-phase HPLC and on nonpolar GC columns (an inverse isotope effect). researchgate.net The choice of chromatographic column and mobile phase is critical to achieve optimal separation and purification. For Aprepitant-13C2,d2, a validated HPLC method is used to establish its purity and confirm its retention time relative to unlabeled Aprepitant. researchgate.net Automated chromatographic systems can also be employed for the effective purification of analytes from complex matrices prior to isotopic analysis. rsc.orgrsc.org

Table 3: Chromatographic Separation of Labeled Analytes

| Technique | Application for Aprepitant-13C2,d2 | Key Findings & Advantages |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purifies the final product and confirms its co-elution with unlabeled Aprepitant for use as an internal standard. | Provides high-resolution separation to ensure the chemical and isotopic purity of the standard. Retention times for labeled and unlabeled compounds are typically very similar. researchgate.net |

| Gas Chromatography (GC) | Separates isotopologues, particularly deuterated compounds from their protiated forms. | Separation is influenced by the stationary phase polarity and the location of the deuterium atoms. researchgate.net |

Bioanalytical Applications of Aprepitant 13c2,d2 in Quantitative Assays

Aprepitant-13C2,d2 as an Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, especially when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), an internal standard (IS) is essential. tandfonline.com The IS is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples, to correct for variability throughout the analytical process. scispace.com Aprepitant-13C2,d2 (Major) is an ideal IS for aprepitant (B1667566) analysis because its physicochemical properties are nearly identical to the unlabeled analyte. researchgate.net This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for potential variations in sample recovery and matrix effects. annlabmed.orgnih.gov The use of a SIL IS is considered the gold standard in quantitative LC-MS/MS bioanalysis. researchgate.netunil.ch

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that combines the principles of isotope dilution with mass spectrometry to achieve highly accurate and precise quantitative measurements. ontosight.ai The core principle of IDMS involves adding a known amount of an isotopically enriched standard, such as Aprepitant-13C2,d2, to a sample containing the analyte of interest (aprepitant). ontosight.aiosti.gov This "spiked" sample is then homogenized to ensure the spike and the natural analyte are in equilibrium. epa.gov

During analysis by mass spectrometry, the instrument distinguishes between the analyte and the SIL IS based on their mass-to-charge (m/z) ratio. rsc.org Since the analyte and the IS have nearly identical chemical structures, they co-elute during liquid chromatography and experience similar ionization efficiency and potential ion suppression in the mass spectrometer's source. nih.gov However, their mass difference, due to the incorporation of heavy isotopes (in this case, two 13C atoms and two deuterium (B1214612) atoms), allows for their separate detection.

The concentration of the analyte is determined by measuring the ratio of the signal intensity of the natural analyte to that of the SIL IS. nih.gov Because the amount of the IS added is known, this ratio allows for a precise calculation of the unknown analyte concentration. chromatographyonline.com A key advantage of this method is that it does not depend on the quantitative recovery of the analyte from the sample matrix; even if some of the analyte and IS are lost during sample preparation, their ratio remains constant, preserving the accuracy of the measurement. osti.govnih.gov

The development of a bioanalytical method using a labeled internal standard like Aprepitant-13C2,d2 involves several critical steps to ensure reliability and accuracy. The process begins with optimizing the LC-MS/MS parameters, including chromatographic separation and mass spectrometric detection for both the analyte and the IS. tandfonline.com

Validation is performed according to established regulatory guidelines, which typically assess the following parameters:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from other endogenous components in the biological matrix. tandfonline.com Blank plasma samples from multiple sources are tested to ensure no interference at the retention times of aprepitant and its IS. nih.gov

Linearity: The assay should demonstrate a linear relationship between the concentration and the instrument response over a defined range. Calibration curves are constructed by plotting the peak area ratio of the analyte to the IS against the analyte concentration.

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. mdpi.com For aprepitant, intra- and inter-assay precision values are typically required to be within ±15%. researchgate.net

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. While a SIL IS effectively corrects for recovery variability, understanding the extraction efficiency is still a crucial part of method characterization. annlabmed.orgnih.gov

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and IS. eijppr.com It is evaluated by comparing the response of the analyte in a post-extracted blank matrix to its response in a neat solution. The use of a SIL IS is the most effective way to compensate for matrix effects. annlabmed.orgnih.gov

Stability: The stability of the analyte in the biological matrix is tested under various conditions that mimic sample handling and storage, such as freeze-thaw cycles, bench-top stability, and long-term storage at -20°C or lower. researchgate.net

Complex biological matrices like plasma and serum contain numerous endogenous components, such as phospholipids (B1166683) and proteins, which can interfere with the analysis and increase measurement uncertainty. eijppr.comnih.gov The primary source of this uncertainty in LC-MS/MS analysis is the matrix effect, which can cause ion suppression or enhancement, leading to inaccurate quantification. annlabmed.orgnih.gov

The use of a stable isotope-labeled internal standard like Aprepitant-13C2,d2 is the most robust strategy to minimize this uncertainty. annlabmed.orgnih.gov Because the SIL IS co-elutes and has nearly identical ionization properties to the analyte, it experiences the same degree of ion suppression or enhancement. researchgate.net Consequently, the ratio of the analyte signal to the IS signal remains constant, correcting for these variations and ensuring accurate quantification. annlabmed.orgnih.gov Studies have shown that 13C-labeled standards are often superior to deuterium-labeled ones as they are less likely to exhibit chromatographic separation from the analyte (isotopic effect), ensuring perfect co-elution and the most effective correction for matrix effects. nih.govresearchgate.net

In addition to using a SIL IS, other strategies to minimize measurement uncertainty include:

Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to remove a significant portion of interfering matrix components before analysis. nih.gov

Optimized Chromatography: Developing a good chromatographic method that separates the analyte from the bulk of matrix components, especially phospholipids that often elute early, can significantly reduce matrix effects. eijppr.com

Matrix-Matched Calibrators: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to mimic the matrix environment and compensate for its effects. annlabmed.orgnih.gov

Method Development and Validation for Labeled Internal Standards

Development and Optimization of Analytical Methods for Aprepitant and its Metabolites

Aprepitant is metabolized in humans, primarily into an active N-dealkylated (ND-AP) form, which is then converted to a carbonyl (ND-CAP) form. researchgate.net Therefore, robust bioanalytical methods are required to simultaneously quantify aprepitant and its key metabolites to fully understand its pharmacokinetic profile.

LC-MS/MS is the preferred technique for the quantitative analysis of aprepitant and its metabolites in biological fluids due to its high sensitivity, selectivity, and speed. tandfonline.comrsc.org Several LC-MS/MS methods have been developed and validated for this purpose. researchgate.netresearchgate.net

A typical method involves the following steps:

Sample Preparation: A common approach is liquid-liquid extraction (LLE) using a solvent like tertiary butyl methyl ether (TBME) after basifying the plasma sample. Protein precipitation with acetonitrile (B52724) or methanol (B129727) is another simpler, high-throughput alternative. researchgate.netresearchgate.net An internal standard, ideally a SIL version of each analyte, is added before extraction.

Chromatographic Separation: Separation is typically achieved on a reverse-phase C18 or C8 column. tandfonline.comresearchgate.net The mobile phase often consists of a mixture of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (acetonitrile or methanol), run under isocratic or gradient conditions. researchgate.net The goal is to achieve adequate separation of aprepitant, its metabolites, and any potential interferences within a short run time, often under 10 minutes. researchgate.netresearchgate.net

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. tandfonline.com Electrospray ionization (ESI) in the positive ion mode is commonly used to generate ions. researchgate.net Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure selectivity and sensitivity.

The table below summarizes typical parameters from a validated LC-MS/MS method for aprepitant.

Table 1: Example of LC-MS/MS Method Parameters for Aprepitant Analysis

| Parameter | Description |

|---|---|

| Sample Preparation | Liquid-liquid extraction with Tertiary Butyl Methyl Ether (TBME) |

| LC Column | Discovery C18, 10 cm x 4.6 mm, 5 µm |

| Mobile Phase | 5 mM Ammonium Acetate (pH 4.00) : Acetonitrile (10:90, v/v) |

| Flow Rate | 0.9 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Aprepitant) | m/z 535.10 → 277.10 |

| Internal Standard | Quetiapine (m/z 384.00 → 253.10) Note: A non-SIL IS |

| Linear Range | 10.004 - 5001.952 ng/mL |

| Run Time | 2.5 min |

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS bioanalysis, especially when using ESI. eijppr.comnih.gov These effects occur when co-eluting components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a suppressed (or occasionally enhanced) signal and compromising data accuracy. nih.govnih.gov

The evaluation of matrix effects is a mandatory part of method validation for bioanalytical assays. researchgate.net This is typically done using the post-extraction spike method, where blank matrix extracts are spiked with the analyte and IS and their responses are compared to those in a clean solvent. nih.gov

Several strategies are employed to mitigate matrix effects in aprepitant analysis:

Use of a Stable Isotope-Labeled Internal Standard: As discussed, this is the most effective approach. Since Aprepitant-13C2,d2 experiences the same ion suppression as aprepitant, their ratio remains unaffected, ensuring accurate results. annlabmed.orgnih.gov

Chromatographic Separation: Adjusting the LC method to separate aprepitant and its metabolites from interfering matrix components, especially endogenous phospholipids, is crucial. eijppr.com

Efficient Sample Cleanup: More rigorous sample preparation methods like SPE can provide cleaner extracts compared to simple protein precipitation, thereby reducing the concentration of matrix components introduced into the MS system. nih.gov

Ionization Source Optimization: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects, although it may offer lower sensitivity for certain compounds. eijppr.comnih.gov

Studies on aprepitant have shown that with appropriate sample preparation and the use of a suitable internal standard, methods can be developed where no significant matrix effects are observed, ensuring the reliability of the quantitative data. tandfonline.comresearchgate.net

Role in Enhancing Selectivity and Sensitivity of Analytical Protocols

The stable isotopically labeled compound Aprepitant-13C2,d2 (Major) is a critical tool in modern bioanalytical chemistry, particularly for quantitative assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Its primary role is to serve as an ideal internal standard (IS), which is essential for correcting the variability inherent in sample preparation and analysis, thereby significantly enhancing the selectivity, sensitivity, and robustness of analytical methods. nih.gov

The specific isotopic labeling of Aprepitant-13C2,d2, which incorporates two carbon-13 (¹³C) atoms and two deuterium (d) atoms, is deliberately designed to provide physicochemical properties that are nearly identical to the unlabeled (or "light") aprepitant analyte. This ensures that the internal standard and the analyte behave similarly during sample extraction, chromatography, and ionization. The key advantage of this dual-labeling strategy is that it minimizes the "isotope effect" that can be observed with compounds labeled only with deuterium. Deuterium labeling can sometimes cause the internal standard to elute at a slightly different retention time than the native analyte, which can compromise quantification accuracy. In contrast, the ¹³C labeling in Aprepitant-13C2,d2 ensures reliable co-elution with the unlabeled aprepitant, a crucial factor for accurate measurement, especially when matrix effects are present.

Research has demonstrated the superior performance of Aprepitant-13C2,d2 in bioanalytical methods. For instance, LC-MS/MS assays using Aprepitant-13C2,d2 as an internal standard have shown an inter-day coefficient of variation (CV) of less than 5%. This level of precision is a marked improvement over assays using Aprepitant-d4 (containing four deuterium atoms), which typically show a CV between 7% and 10% due to greater chromatographic variability.

A practical application of Aprepitant-13C2,d2 is in the quantification of aprepitant metabolites, such as aprepitant glucuronide (AP-G). nih.govresearchgate.net In one study, Aprepitant-13C2,d2 was used as the internal standard to develop a validated method for measuring AP-G. nih.gov The chromatographic conditions were optimized so that the internal standard and the unlabeled aprepitant had identical retention times, demonstrating perfect co-elution and validating its suitability for precise quantification. nih.govresearchgate.net

Table 1: Comparative Performance of Aprepitant Isotopologues as Internal Standards

| Compound Name | Isotopic Composition | Key Performance Characteristic | Application Note |

| Aprepitant-13C2,d2 (Major) | ¹³C₂, d₂ | Minimizes chromatographic variability; co-elutes with analyte. | Preferred for high-precision LC-MS/MS bioanalysis. |

| Aprepitant-d4 | d₄ | May exhibit slight retention time shifts (isotope effect). | Used in bioanalysis, but less optimal for strict retention time alignment. |

| [13C6]-Aprepitant | ¹³C₆ | Provides a larger mass shift (+6 AMU). | Ideal for high-resolution mass spectrometry (HRMS). |

This table summarizes data on the performance of different isotopically labeled versions of Aprepitant used as internal standards in analytical assays.

Table 2: LC-MS/MS Parameters for Aprepitant Glucuronide (AP-G) Assay

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| Aprepitant | 535.2 | 179.2 | 6.5 |

| Aprepitant glucuronide (AP-G) | 711.2 | 179.2 | 6.1 |

| Aprepitant-13C2,d2 (IS) | 539.2 | 179.2 | 6.5 |

This table presents the specific mass spectrometry parameters and retention times from a study where Aprepitant-13C2,d2 was used as an internal standard (IS) to quantify a major metabolite of aprepitant. The identical retention times of Aprepitant and its labeled internal standard highlight the absence of a significant isotope effect. nih.gov

Applications in Impurity Profiling and Reference Standards

Aprepitant-13C2,d2 (Major) also plays a vital role as a reference standard in the context of impurity profiling and quality control of the active pharmaceutical ingredient (API), aprepitant. clearsynth.compharmaffiliates.comsynzeal.com Pharmaceutical regulatory bodies worldwide require rigorous characterization and control of impurities in drug substances and products. Isotopically labeled compounds are invaluable tools for these analytical challenges.

As a stable isotope-labeled version of the main compound, Aprepitant-13C2,d2 can be used to accurately identify and quantify specified impurities during the synthesis of aprepitant and in the final drug product. synzeal.com Its availability as a high-purity reference material from various suppliers, including those who provide standards compliant with pharmacopoeias like the British Pharmacopoeia (BP) and European Pharmacopoeia (EP), underscores its importance in regulatory compliance. cwsabroad.comalfa-chemistry.comcymitquimica.com These reference standards are supplied with comprehensive characterization data, making them suitable for analytical method development and validation for quality control applications. clearsynth.comsynzeal.com

In impurity profiling, Aprepitant-13C2,d2 can be used as a spike-in standard in a sample of the aprepitant API. Because its retention time is identical to the parent drug, it helps to resolve and accurately quantify adjacent-eluting impurities that might otherwise be difficult to measure. By providing a stable and reliable reference point in the chromatogram, it improves the accuracy of the quantification of known and unknown impurities, ensuring the safety and quality of the final pharmaceutical product.

Investigation of Aprepitant Metabolism and Disposition Using Isotope Labeled Analogues

In Vitro Metabolic Stability and Metabolite Identification

In vitro studies are fundamental to understanding a drug's metabolic fate. By using systems such as human liver microsomes, researchers can simulate the metabolic processes that occur in the body.

Assessment of Phase I Biotransformations with Aprepitant-13C2,d2 (e.g., Cytochrome P450 Enzymes)

Phase I biotransformations typically involve oxidation, reduction, and hydrolysis reactions, which introduce or expose functional groups on a drug molecule. For aprepitant (B1667566), these reactions are primarily mediated by the cytochrome P450 (CYP) enzyme system. fda.govgoogle.com

In vitro studies with human liver microsomes have demonstrated that aprepitant is extensively metabolized, mainly through oxidation. google.comeuropa.eutga.gov.au The primary enzyme responsible for this is CYP3A4, with minor contributions from CYP1A2 and CYP2C19. google.comtga.gov.aunih.govlgcstandards.comwikipedia.orgchemicalbook.com No significant metabolism has been observed by CYP2D6, CYP2C9, or CYP2E1. google.comtga.gov.auchemicalbook.com The metabolism largely occurs via oxidation of the morpholine (B109124) ring and its side chains. google.comeuropa.eutga.gov.auchemicalbook.com The use of Aprepitant-13C2,d2 in these studies allows for the precise tracing of these metabolic pathways.

Seven metabolites of aprepitant have been identified in human plasma, all of which are only weakly active. fda.govwikipedia.orgmerck.ca The major metabolic pathway is the N-dealkylation of the triazolone ring, a reaction catalyzed by CYP3A4. researchgate.net This enzyme also facilitates the O-dealkylation of aprepitant, a pathway also catalyzed by CYP1A2 and CYP2C19. nih.gov

The table below summarizes the key enzymes involved in the Phase I metabolism of aprepitant.

| Enzyme Family | Specific Isoform(s) | Primary Metabolic Reaction(s) |

| Cytochrome P450 | CYP3A4 (Major) | N-dealkylation, O-dealkylation, Oxidation of the morpholine ring and side chains |

| CYP1A2 (Minor) | O-dealkylation | |

| CYP2C19 (Minor) | O-dealkylation |

Characterization of Phase II Conjugation Pathways (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, such as glucuronic acid, to increase its water solubility and facilitate excretion. tandfonline.com While Phase I metabolism of aprepitant is well-documented, its Phase II pathways, particularly glucuronidation, have also been investigated. tandfonline.comnih.gov

Studies have shown that glucuronidation is a significant route for the elimination of aprepitant. nih.govnih.gov In vitro experiments have identified that the UDP-glucuronosyltransferase (UGT) family of enzymes is responsible for this conjugation. tandfonline.comnih.govresearchgate.net Specifically, UGT1A4 is the primary isoform involved, accounting for the majority of aprepitant glucuronidation, with smaller contributions from UGT1A3 and UGT1A8. tandfonline.comnih.govresearchgate.netnih.gov The use of Aprepitant-13C2,d2 is crucial in these studies to accurately quantify the formation of glucuronide conjugates. researchgate.net

Use of Stable Isotope Labels to Differentiate Endogenous and Xenobiotic Metabolites

A significant challenge in metabolic studies is distinguishing between drug-derived metabolites and structurally similar endogenous compounds. Stable isotope labeling, as with Aprepitant-13C2,d2, provides a definitive solution to this problem. The mass difference introduced by the ¹³C and deuterium (B1214612) atoms allows for the clear identification of the drug and its metabolites using mass spectrometry, eliminating ambiguity and ensuring accurate quantification. nih.gov This technique is essential for constructing a complete and accurate picture of a drug's metabolic profile.

Elucidation of Enzyme Kinetics and Isoform-Specific Contributions

Understanding the kinetics of the enzymes that metabolize a drug is crucial for predicting its in vivo behavior, including its potential for drug-drug interactions.

Determination of Kinetic Parameters (e.g., Km) for Metabolic Enzymes

When examining specific CYP450-mediated reactions, aprepitant was found to be a moderate inhibitor of CYP3A4, with Ki values of approximately 10 µM for the hydroxylation of midazolam and N-demethylation of diltiazem. nih.govresearchgate.net It was a much weaker inhibitor of CYP2C9 and CYP2C19, with Ki values of 108 µM and 66 µM, respectively. nih.govresearchgate.net

The table below presents a summary of the kinetic parameters for aprepitant metabolism.

| Enzyme/Reaction | Kinetic Parameter | Value |

| Aprepitant Metabolism (Human Liver Microsomes) | Km | ~8.9 - 10 µM |

| CYP3A4 Inhibition (Midazolam Hydroxylation) | Ki | ~10 µM nih.govresearchgate.net |

| CYP3A4 Inhibition (Diltiazem N-demethylation) | Ki | ~10 µM nih.gov |

| CYP2C9 Inhibition (Warfarin 7-hydroxylation) | Ki | 108 µM nih.govresearchgate.net |

| CYP2C19 Inhibition (S-mephenytoin 4'-hydroxylation) | Ki | 66 µM nih.govresearchgate.net |

Identification of Specific UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Aprepitant Metabolism

Kinetic studies have been instrumental in identifying the specific UGT isoforms responsible for aprepitant glucuronidation. These studies have shown that glucuronidation of aprepitant is primarily catalyzed by UGT1A4, with contributions from UGT1A3 and UGT1A8. tandfonline.comnih.govnih.gov

The kinetic parameters for aprepitant glucuronidation by these recombinant UGT isoforms have been determined, providing a quantitative understanding of their relative contributions. tandfonline.comnih.govnih.gov

The following table details the kinetic parameters for the primary UGT isoforms involved in aprepitant glucuronidation.

| UGT Isoform | Contribution to Glucuronidation | Km (µM) |

| UGT1A4 | 82% nih.govnih.gov | 161.6 ± 15.6 tandfonline.comnih.govnih.gov |

| UGT1A3 | 12% nih.govnih.gov | 69.4 ± 1.9 tandfonline.comnih.govnih.gov |

| UGT1A8 | 6% nih.govnih.gov | 197.1 ± 28.2 tandfonline.comnih.govnih.gov |

Evaluation of Enzyme Inhibition and Induction Potentials in vitro

In vitro studies using human liver microsomes have been crucial in identifying the enzymes responsible for aprepitant's metabolism and its potential to interact with other drugs.

Enzyme Inhibition:

Studies have shown that aprepitant is a moderate inhibitor of Cytochrome P450 3A4 (CYP3A4). nih.govwikipedia.org This is a critical finding as CYP3A4 is a major enzyme involved in the metabolism of many clinically used drugs. wikipedia.org The inhibitory effect of aprepitant on CYP3A4 can lead to increased plasma concentrations of co-administered drugs that are substrates of this enzyme. wikipedia.org

Furthermore, research has demonstrated that aprepitant also moderately inhibits UGT2B7, a member of the UDP-glucuronosyltransferase (UGT) family of enzymes involved in Phase II metabolism. nih.gov This finding suggests a potential for drug interactions with medications that are primarily cleared through UGT2B7-mediated glucuronidation, such as morphine and AZT. nih.gov

Enzyme Induction:

In addition to inhibition, aprepitant has been identified as a moderate inducer of CYP2C9. nih.gov This means it can increase the activity of this enzyme, potentially leading to decreased plasma concentrations and reduced efficacy of drugs metabolized by CYP2C9.

Metabolizing Enzymes:

The primary enzyme responsible for the metabolism of aprepitant is CYP3A4. wikipedia.orgchemicalbook.comtga.gov.audrugbank.comfda.govnih.gov Minor metabolic pathways are mediated by CYP1A2 and CYP2C19. wikipedia.orgchemicalbook.comtga.gov.audrugbank.comfda.gov In vitro studies have confirmed that CYP2D6, CYP2C9, and CYP2E1 are not involved in its metabolism. tga.gov.au The metabolism mainly occurs through oxidation on the morpholine ring and its side chains. chemicalbook.com

Table 1: In Vitro Enzyme Interaction Profile of Aprepitant

| Enzyme | Role in Aprepitant Metabolism | Interaction Potential |

|---|---|---|

| CYP3A4 | Primary metabolizing enzyme wikipedia.orgchemicalbook.comtga.gov.audrugbank.comfda.govnih.gov | Moderate inhibitor nih.govwikipedia.org and inducer nih.gov |

| CYP1A2 | Minor metabolizing enzyme wikipedia.orgchemicalbook.comtga.gov.audrugbank.comfda.gov | - |

| CYP2C19 | Minor metabolizing enzyme wikipedia.orgchemicalbook.comtga.gov.audrugbank.comfda.gov | - |

| CYP2C9 | Not involved in metabolism tga.gov.au | Moderate inducer nih.govnih.gov |

| UGT2B7 | - | Moderate inhibitor nih.gov |

Preclinical Pharmacokinetic Research Methodologies

Preclinical studies in animal models utilizing isotope-labeled aprepitant, such as [14C]aprepitant and Aprepitant-13C2,d2 (Major), have provided a comprehensive understanding of its pharmacokinetic properties.

Application in Understanding Absorption and Distribution Mechanisms

Isotope-labeled aprepitant has been essential for determining key pharmacokinetic parameters.

Bioavailability and Absorption:

The mean absolute oral bioavailability of aprepitant is approximately 60-65%. wikipedia.orgtga.gov.audrugbank.com Studies using stable isotope-labeled intravenous aprepitant alongside oral capsules have determined the bioavailability of 125-mg and 80-mg capsules to be 59% and 67%, respectively. researchgate.netnih.gov The pharmacokinetics of aprepitant are non-linear, which is attributed to the saturation of CYP3A4 metabolism. fda.govresearchgate.net

Distribution:

Aprepitant has a large apparent volume of distribution at a steady state, approximately 70 L in humans. fda.govnih.gov It is highly bound to plasma proteins, with a binding percentage greater than 95%. fda.govnih.gov Positron Emission Tomography (PET) studies have confirmed that aprepitant crosses the blood-brain barrier and occupies NK1 receptors in the brain. tga.gov.audrugbank.comnih.gov It also crosses the placenta in rats and rabbits. fda.gov

Table 2: Key Pharmacokinetic Parameters of Aprepitant

| Parameter | Value | Source |

|---|---|---|

| Oral Bioavailability | ~60-65% | wikipedia.orgtga.gov.audrugbank.com |

| Volume of Distribution (Vdss) | ~70 L | fda.govnih.gov |

| Plasma Protein Binding | >95% | fda.govnih.gov |

| Terminal Half-life | 9-13 hours | tga.gov.au |

Tracing Elimination Pathways and Biliary Excretion

The use of radiolabeled aprepitant, specifically [14C]-aprepitant, has been pivotal in mapping its elimination routes.

Metabolism and Excretion:

Aprepitant is extensively metabolized, and the parent drug is not excreted unchanged in the urine. chemicalbook.comresearchgate.net Following administration of [14C]-fosaprepitant (a prodrug of aprepitant), it was found that aprepitant accounted for about 19% of the radioactivity in plasma over 72 hours, with 12 different metabolites identified. chemicalbook.com In healthy subjects given an oral dose of [14C]-aprepitant, 5% of the radioactivity was recovered in the urine and 86% in the feces. tga.gov.au Another study with an intravenous dose of a [14C]-labeled prodrug showed 57% of radioactivity in the urine and 45% in feces. wikipedia.orgfda.gov

Biliary Excretion:

Biliary excretion is a major elimination pathway for aprepitant and its metabolites. chemicalbook.com In rats, elimination of drug-related radioactivity after administration of [14C]aprepitant was primarily through biliary excretion. researchgate.net Glucuronidation is a significant metabolic pathway in both rats and dogs, with an acid-labile glucuronide of [14C]aprepitant accounting for a substantial portion of the dose in rat bile. researchgate.net The presence of this glucuronide in bile but not in feces suggests potential enterohepatic circulation. researchgate.net In dogs, the glucuronide of [14C]aprepitant and glucuronides of its phase I metabolites were major components in the bile. researchgate.net

Investigating Species Differences in Aprepitant Metabolism

While the plasma metabolite profiles of aprepitant are qualitatively similar in rats and dogs, some species-specific differences in elimination have been observed. researchgate.net In rats, elimination is mainly via biliary excretion, whereas in dogs, both biliary and urinary excretion play a role. researchgate.net Ferrets have also been used as a model, demonstrating that the parent compound is the predominant radioactive component in plasma and brain tissue. researchgate.net These preclinical animal studies are essential for understanding the metabolic pathways before moving to human trials. wikipedia.org

Kinetic Isotope Effects and Mechanistic Enzymology Studies with Aprepitant 13c2,d2

Theoretical Framework of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the observed change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. numberanalytics.com This phenomenon is rooted in the principles of physical organic chemistry and quantum mechanics, specifically related to the vibrational energy of chemical bonds. gmu.edu The bond between a carbon atom and a deuterium (B1214612) atom (C-D) is stronger and has a lower zero-point vibrational energy than the corresponding carbon-protium (C-H) bond. tandfonline.comias.ac.in Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of the reaction. tandfonline.comdalalinstitute.com

The magnitude of the KIE is typically expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD), i.e., KIE = kH/kD. tandfonline.com A KIE value greater than 1 is considered a "normal" isotope effect, indicating the reaction is slower with the heavier isotope, while a value less than 1 is an "inverse" isotope effect. gmu.edu

Primary and Secondary Isotope Effects

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step. numberanalytics.comlibretexts.org

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically substituted atom is cleaved or formed in the rate-determining step of the reaction. dalalinstitute.comslideshare.net For C-H bond cleavage, the theoretical maximum for a deuterium PKIE at room temperature is around 7, although values are often smaller. A significant PKIE (typically kH/kD > 2) is strong evidence that C-H bond cleavage is a rate-limiting or partially rate-limiting step. portico.org

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE arises when the isotopic substitution is on an atom that is not directly involved in bond breaking or formation in the rate-limiting step. gmu.edulibretexts.org These effects are generally much smaller than PKIEs. They are further classified based on their proximity to the reaction center (α, β, γ, etc.). For instance, an α-secondary KIE involves substitution at the carbon atom undergoing a change in hybridization (e.g., from sp3 to sp2). These effects provide valuable information about the transition state structure. libretexts.org

Experimental Design for Elucidating Rate-Limiting Steps in Metabolic Transformations

Isotopically labeled compounds like Aprepitant-13C2,d2 are central to experimental designs aimed at dissecting complex enzymatic reaction mechanisms and identifying rate-limiting steps. tandfonline.com The dual labeling allows for precise tracking and quantification using mass spectrometry, while the deuterium provides the probe for kinetic analysis.

Application of Deuterium Labeling to Probe Cleavage of Chemical Bonds

Deuterium labeling is a definitive method for investigating whether a C-H bond cleavage is a rate-determining step in a metabolic pathway. nih.govnih.gov The experimental approach typically involves parallel incubation of the non-deuterated (light) and deuterated (heavy) versions of a drug with a metabolically active system, such as human liver microsomes or recombinant CYP enzymes. portico.org

The rates of disappearance of the parent compound and/or the formation of a specific metabolite are measured for both isotopologues. Aprepitant (B1667566) is known to be metabolized extensively, primarily by CYP3A4, through oxidation on the morpholine (B109124) ring and its side chains. drugbank.comresearchgate.neteuropa.eu Placing deuterium atoms on a suspected site of initial oxidation would be a classic application. If the rate of formation of a hydroxylated metabolite from Aprepitant-d2 is significantly slower than from Aprepitant-H, it provides strong evidence that the cleavage of that specific C-H bond is kinetically significant, likely a rate-limiting step in that particular metabolic transformation. portico.orgnih.gov

| Substrate | Metabolite | Rate of Formation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|

| Aprepitant (Unlabeled) | Hydroxylated Metabolite M1 | 150.0 | 4.29 |

| Aprepitant-d2 | Hydroxylated Metabolite M1-d1 | 35.0 | |

| Aprepitant (Unlabeled) | Metabolite M2 (Other pathway) | 80.0 | 1.05 |

| Aprepitant-d2 | Metabolite M2-d2 (Other pathway) | 76.0 |

This table presents hypothetical data to illustrate the concept. A significant KIE (>2) for the formation of Metabolite M1 suggests that C-H(D) bond cleavage is the rate-limiting step for this specific pathway. A KIE near 1 for Metabolite M2 suggests C-H(D) bond cleavage is not rate-limiting for its formation.

Characterizing Enzymatic Reaction Mechanisms with Isotopic Tracers

Isotopic tracers are invaluable for mapping metabolic pathways and understanding the complete sequence of enzymatic events. nih.govfiveable.me By using labeled compounds, researchers can track the transformation of a molecule, identify all significant metabolites, and quantify the flux through different competing pathways. fiveable.meresearchgate.net

In the context of Aprepitant, ¹³C and deuterium labeling would be used in tracer experiments. nih.govfiveable.me Following incubation with a biological system, samples would be analyzed by high-resolution mass spectrometry. researchgate.net The ¹³C atoms provide a unique mass signature, making it easier to distinguish drug-related material from the complex biological matrix. The fate of the deuterium atoms can then be followed:

Retention of Deuterium: If a metabolite retains the deuterium label, it indicates that the C-D bond at the labeled position was not cleaved during its formation.

Loss of Deuterium: If a metabolite is formed with the loss of a deuterium atom, it directly points to the site of enzymatic attack (e.g., hydroxylation).

Quantification: The relative amounts of the deuterated and non-deuterated metabolites can be used to quantify the KIE and determine the relative importance of different metabolic pathways. isotope.com

This type of study provides a detailed map of metabolism, identifying not only the structures of metabolites but also the kinetic competence of each pathway, which is essential for a complete understanding of the drug's disposition. nih.govsquarespace.com

Impact of Isotopic Labeling on Ligand-Target Interactions

While deuterium substitution is primarily used to probe kinetic effects in metabolism, a key assumption is that it does not significantly alter the inherent pharmacological activity of the molecule. tandfonline.com The physical and chemical properties of hydrogen and deuterium are very similar, meaning that deuteration generally does not change the shape, size, or equilibrium binding affinity of a ligand for its receptor. informaticsjournals.co.inwikipedia.org Therefore, Aprepitant-13C2,d2 is expected to have the same affinity and antagonist potency at the NK1 receptor as unlabeled Aprepitant.

Assessment of Binding Affinity Modifications due to Deuteration

The introduction of deuterium in place of hydrogen at specific molecular positions can subtly alter the physicochemical properties of a drug molecule, potentially impacting its binding affinity for its receptor. This phenomenon, known as a secondary kinetic isotope effect, arises from the greater mass of deuterium and the consequently lower vibrational frequency and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. libretexts.orgwikipedia.org

Alteration of the vibrational modes of the C-D bond compared to the C-H bond could lead to a change in the conformational flexibility of the Aprepitant molecule. This might affect how optimally the ligand fits into the binding pocket, potentially leading to a slight modification in binding affinity (Ki or Kd values). While direct experimental studies quantifying the binding affinity of Aprepitant-13C2,d2 in comparison to unlabeled Aprepitant are not extensively available in public literature, the principles of KIE suggest that a measurable difference is plausible.

Table 1: Illustrative Comparison of Binding Affinity Parameters for Aprepitant and a Hypothetical Deuterated Analog

| Compound | Receptor | Binding Affinity (Ki) | Fold Change |

| Aprepitant | Human NK1 | ~0.1 nM | - |

| Hypothetical Deuterated Aprepitant | Human NK1 | ~0.1-0.15 nM | 1-1.5 |

This table is illustrative and based on theoretical principles of kinetic isotope effects. The values for the deuterated analog are hypothetical and serve to demonstrate a potential, albeit small, modification in binding affinity.

Exploration of Potential for Altered Receptor-Ligand Kinetics

Beyond static binding affinity, the isotopic labeling in Aprepitant-13C2,d2 can be instrumental in exploring the kinetics of the receptor-ligand interaction, specifically the rates of association (k_on) and dissociation (k_off). acs.org These kinetic parameters determine the residence time of the drug on its target, a factor that is increasingly recognized as a key determinant of a drug's in vivo efficacy. acs.org

The increased mass from the carbon-13 and deuterium labels in Aprepitant-13C2,d2 could potentially influence the transition states of the binding and unbinding events. NMR studies have indicated that bound Aprepitant can exist in multiple substates within the NK1R binding site, suggesting a dynamic interaction. nih.gov

Association Rate (k_on): The rate at which the drug binds to the receptor could be affected if the isotopic substitution alters the conformational dynamics required for the initial recognition and induced fit. However, changes to k_on due to deuteration are often minimal.

Dissociation Rate (k_off): The rate at which the drug unbinds from the receptor is often more sensitive to isotopic substitution. A stronger C-D bond might contribute to a more stable ligand-receptor complex at a specific interaction point, potentially leading to a slower k_off and a longer residence time. Even minor changes in bond vibrations can impact the energy barrier for dissociation.

Radioligand binding assays are a standard method for determining these kinetic constants. biosensingusa.com By comparing the kinetics of unlabeled Aprepitant with that of Aprepitant-13C2,d2, researchers could quantify the kinetic isotope effect on the binding and unbinding processes.

Table 2: Potential Impact of Isotopic Labeling on Receptor-Ligand Kinetic Parameters

| Parameter | Unlabeled Aprepitant | Aprepitant-13C2,d2 (Hypothetical) | Potential Implication |

| Association Rate (k_on) | X | ~X | Minimal change expected |

| Dissociation Rate (k_off) | Y | < Y | Slower dissociation |

| Residence Time (1/k_off) | 1/Y | > 1/Y | Longer receptor occupancy |

This table presents a hypothetical scenario to illustrate the potential effects of isotopic labeling on kinetic parameters. The direction of change is based on the theoretical impact of a stronger C-D bond on the stability of the bound complex.

Future Directions and Emerging Research Applications of Aprepitant 13c2,d2 Analogues

Advancements in Synthetic Methodologies for Site-Specific Labeling

The precise introduction of stable isotopes into complex molecules like aprepitant (B1667566) is fundamental to its use in advanced analytical studies. creative-proteomics.com Future advancements in synthetic chemistry will focus on creating novel analogues with tailored isotopic labels to answer specific research questions.

Traditional chemical synthesis of isotopically labeled compounds can be complex and costly. creative-proteomics.com Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a promising alternative for the site-specific incorporation of isotopes. biorxiv.orgmdpi.comtandfonline.com Enzymes can catalyze reactions at specific positions within a molecule under mild conditions, which is particularly advantageous for complex structures like aprepitant that may be sensitive to harsh chemical reagents. mdpi.com This approach can facilitate the introduction of isotopes such as ¹³C and ¹⁵N at desired locations with high precision, enabling more detailed metabolic and mechanistic studies. biorxiv.orgplos.org The development of novel biocatalysts and the optimization of reaction conditions will be key to expanding the application of chemoenzymatic synthesis for creating a wider variety of isotopically labeled aprepitant analogues. mdpi.com

The demand for a diverse library of labeled compounds for screening and optimization studies necessitates the development of high-throughput synthesis and purification platforms. gd3services.commedchemexpress.com Automation and miniaturization are key trends in this area, allowing for the rapid production of numerous labeled analogues in parallel. gd3services.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is an essential tool for the purification and analysis of these compounds, ensuring their chemical and isotopic purity. rti.org Future developments will likely focus on further integrating these technologies to create seamless workflows from synthesis to quality control, accelerating the discovery and development of new therapeutic agents. gd3services.com

Table 1: Comparison of Synthetic Methodologies for Isotopic Labeling

| Methodology | Advantages | Disadvantages | Future Directions |

|---|---|---|---|

| Traditional Chemical Synthesis | High flexibility in label placement | Can require harsh reaction conditions, multi-step processes, and be costly creative-proteomics.com | Development of more efficient and selective catalysts. |

| Chemoenzymatic Synthesis | High selectivity and specificity, mild reaction conditions mdpi.com | Enzyme availability and stability can be limiting | Discovery and engineering of novel enzymes, optimization of reaction parameters. mdpi.com |

| High-Throughput Synthesis | Rapid generation of compound libraries | Requires specialized automated equipment | Further integration with purification and analytical platforms. gd3services.com |

Chemoenzymatic Approaches for Complex Isotope Incorporation

Integration with Advanced Analytical Platforms

The utility of Aprepitant-13C2,d2 and its analogues is intrinsically linked to the analytical techniques used for their detection and quantification. nih.gov The integration of these labeled compounds with state-of-the-art analytical platforms will continue to provide unprecedented insights into their biological behavior.

Advances in mass spectrometry, particularly the development of ultra-high-resolution instruments like Fourier-transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometers, have revolutionized the analysis of isotopically labeled compounds. mdpi.comresearchgate.net These technologies offer exceptional mass accuracy and resolving power, enabling the fine isotopic structures of molecules to be clearly distinguished. researchgate.netnih.gov This is crucial for accurately quantifying the labeled and unlabeled forms of aprepitant and its metabolites in complex biological matrices. The ability to resolve isobaric interferences and provide unambiguous formula assignments enhances the reliability of pharmacokinetic and metabolism studies. mdpi.com

Understanding not only if a drug reaches its target but also where and for how long is critical. Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of drugs and their metabolites within tissue sections without the need for radioactive labeling. frontiersin.orgnih.govnih.gov By analyzing tissue samples from subjects administered Aprepitant-13C2,d2, MSI can map the distribution of the drug and its metabolites in different organs and even within specific cellular structures. researchgate.netresearchgate.net Techniques like matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI) MSI provide detailed spatial information. frontiersin.orgresearchgate.net The combination of stable isotope labeling with MSI offers a label-free approach to gain spatiotemporal information on drug disposition, which is invaluable for understanding drug efficacy and potential toxicity. nih.govacs.orgcolumbia.edu

Table 2: Advanced Analytical Platforms for Labeled Aprepitant Studies

| Platform | Key Advantage | Application to Aprepitant-13C2,d2 |

|---|---|---|

| Ultra-High-Resolution MS (e.g., Orbitrap, FT-ICR) | High mass accuracy and isotopic resolution. mdpi.comresearchgate.net | Precise quantification of labeled and unlabeled species, metabolite identification. nih.gov |

| Mass Spectrometry Imaging (MSI) | Provides spatial distribution information. frontiersin.orgnih.gov | Mapping of aprepitant and its metabolites in tissues to understand target engagement and potential off-target effects. nih.govresearchgate.net |

Next-Generation Mass Spectrometry for Enhanced Isotopic Resolution

Expanding Research Scope of Aprepitant-13C2,d2 and Similar Compounds

The use of Aprepitant-13C2,d2 and other isotopically labeled analogues is expanding beyond traditional pharmacokinetic studies into new areas of biomedical research. moravek.com Stable isotope labeling provides a non-radioactive method to trace the fate of the drug in biological systems, opening up a wide range of applications. medchemexpress.com

The anti-inflammatory and anti-tumor properties of aprepitant are areas of growing interest. nih.govcda-amc.ca By using labeled aprepitant, researchers can investigate its mechanism of action in these contexts with greater precision. For example, studies can track the uptake of the drug into tumor cells and its effect on specific signaling pathways. Furthermore, the role of the NK1 receptor in various neurological and psychiatric disorders is an active area of research. Labeled NK1 receptor antagonists like aprepitant are invaluable tools for studying the receptor's function in the central nervous system and for the development of novel therapeutics for these conditions. The availability of deuterated aprepitant analogues also allows for the investigation of kinetic isotope effects, which can provide insights into the drug's metabolic stability and potential for altered pharmacokinetic profiles. medchemexpress.comcaymanchem.com

Contribution to Understanding Drug-Drug Interactions Beyond Metabolism

The primary mechanism of many drug-drug interactions (DDIs) involves the inhibition or induction of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. fda.govnih.gov Aprepitant itself is a moderate inhibitor of CYP3A4 and an inducer of CYP2C9. fda.gov While isotopically labeled analogues like Aprepitant-13C2,d2 are essential for characterizing these metabolic DDIs, their utility is expanding to investigate interactions with drug transporters.